molecular formula C15H16O2 B15242461 1-(Benzyloxy)-4-(methoxymethyl)benzene CAS No. 914296-77-8

1-(Benzyloxy)-4-(methoxymethyl)benzene

Katalognummer: B15242461
CAS-Nummer: 914296-77-8
Molekulargewicht: 228.29 g/mol
InChI-Schlüssel: SMFGHKKUAMEZOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzyloxy)-4-(methoxymethyl)benzene is an organic compound with the molecular formula C15H16O2 It is characterized by a benzene ring substituted with a benzyloxy group and a methoxymethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Benzyloxy)-4-(methoxymethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of benzyl alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy or methoxymethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(Benzyloxy)-4-(methoxymethyl)benzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Benzyloxy)-4-(methoxymethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

    1-(Methoxymethyl)benzene: Lacks the benzyloxy group, resulting in different chemical properties and reactivity.

    4-(Benzyloxy)benzaldehyde: Contains an aldehyde group instead of a methoxymethyl group, leading to distinct chemical behavior.

    1-(Benzyloxy)-4-methylbenzene: Substituted with a methyl group instead of a methoxymethyl group, affecting its reactivity and applications.

Eigenschaften

CAS-Nummer

914296-77-8

Molekularformel

C15H16O2

Molekulargewicht

228.29 g/mol

IUPAC-Name

1-(methoxymethyl)-4-phenylmethoxybenzene

InChI

InChI=1S/C15H16O2/c1-16-11-14-7-9-15(10-8-14)17-12-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3

InChI-Schlüssel

SMFGHKKUAMEZOG-UHFFFAOYSA-N

Kanonische SMILES

COCC1=CC=C(C=C1)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.